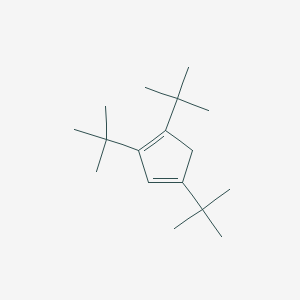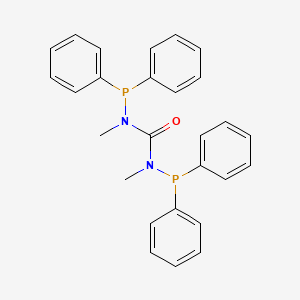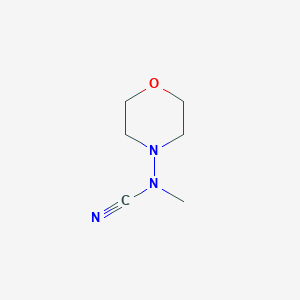![molecular formula C10H10ClHgNO4 B14295446 Chloro[3-(formyloxy)-3-(2-nitrophenyl)propyl]mercury CAS No. 118962-50-8](/img/structure/B14295446.png)
Chloro[3-(formyloxy)-3-(2-nitrophenyl)propyl]mercury
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Chloro[3-(formyloxy)-3-(2-nitrophenyl)propyl]mercury is an organomercury compound characterized by the presence of a mercury atom bonded to a chloro group and a complex organic moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Chloro[3-(formyloxy)-3-(2-nitrophenyl)propyl]mercury typically involves the reaction of mercury(II) chloride with 3-(formyloxy)-3-(2-nitrophenyl)propyl chloride under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and degradation of the reactants. The reaction mixture is usually heated to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include steps such as purification and crystallization to ensure the final product’s purity and quality. Advanced techniques like column chromatography and recrystallization are often employed to achieve high purity levels.
Analyse Des Réactions Chimiques
Types of Reactions
Chloro[3-(formyloxy)-3-(2-nitrophenyl)propyl]mercury undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different mercury-containing species.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The chloro group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas are used.
Substitution: Nucleophiles like sodium thiolate and potassium cyanide are employed in substitution reactions.
Major Products Formed
Oxidation: Formation of mercury oxides and other oxidized species.
Reduction: Conversion of the nitro group to an amino group, resulting in amino derivatives.
Substitution: Formation of substituted organomercury compounds with different functional groups.
Applications De Recherche Scientifique
Chloro[3-(formyloxy)-3-(2-nitrophenyl)propyl]mercury has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its potential effects on biological systems and as a tool for probing biochemical pathways.
Medicine: Investigated for its potential therapeutic applications and as a diagnostic tool.
Industry: Utilized in the development of advanced materials and as a catalyst in industrial processes.
Mécanisme D'action
The mechanism of action of Chloro[3-(formyloxy)-3-(2-nitrophenyl)propyl]mercury involves its interaction with cellular components and enzymes. The compound can bind to thiol groups in proteins, leading to the inhibition of enzyme activity. This interaction disrupts cellular processes and can result in various biological effects. The nitro group can undergo reduction to form reactive intermediates that further interact with cellular targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methylmercury chloride: Another organomercury compound with similar toxicological properties.
Phenylmercury acetate: Used in similar applications but with different reactivity and toxicity profiles.
Ethylmercury chloride: Shares some chemical properties but differs in its biological effects.
Uniqueness
Chloro[3-(formyloxy)-3-(2-nitrophenyl)propyl]mercury is unique due to its specific chemical structure, which imparts distinct reactivity and biological activity. The presence of the formyloxy and nitrophenyl groups differentiates it from other organomercury compounds, providing unique opportunities for research and application.
Propriétés
Numéro CAS |
118962-50-8 |
|---|---|
Formule moléculaire |
C10H10ClHgNO4 |
Poids moléculaire |
444.23 g/mol |
Nom IUPAC |
chloro-[3-formyloxy-3-(2-nitrophenyl)propyl]mercury |
InChI |
InChI=1S/C10H10NO4.ClH.Hg/c1-2-10(15-7-12)8-5-3-4-6-9(8)11(13)14;;/h3-7,10H,1-2H2;1H;/q;;+1/p-1 |
Clé InChI |
XUWOPYPDAFXYIG-UHFFFAOYSA-M |
SMILES canonique |
C1=CC=C(C(=C1)C(CC[Hg]Cl)OC=O)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[2-(4-Hydroxyphenyl)ethenyl]benzonitrile](/img/structure/B14295370.png)

![(2R,3S,5R)-5-[6-amino-3-(dimethylamino)-4H-purin-9-yl]-2-(hydroxymethyl)oxolan-3-ol](/img/structure/B14295375.png)



![Pyrrolidine, 1-[(2E)-3-(2-furanyl)-1-oxo-2-propenyl]-](/img/structure/B14295401.png)


![2-Methyl-1-[(propan-2-yl)(triethylsilyl)phosphanyl]propan-1-one](/img/structure/B14295410.png)

![Propanoic acid, 3-[bis(carboxymethyl)amino]-2-hydroxy-](/img/structure/B14295431.png)
![7-Ethenyl-12-ethyl-19,20-dihydroxy-6,11,26,27-tetramethyl-2,16,28,29-tetrazaheptacyclo[15.7.1.13,24.15,8.110,13.115,18.020,25]nonacosa-1(25),3,5(29),6,8,10(28),11,13,15(27),16,18-undecaen-21-one](/img/structure/B14295442.png)
